1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18226197
InChI: InChI=1S/C10H7F3O3/c11-10(12,13)9(14)8-5-15-6-3-1-2-4-7(6)16-8/h1-4,8H,5H2
SMILES:
Molecular Formula: C10H7F3O3
Molecular Weight: 232.16 g/mol

1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one

CAS No.:

Cat. No.: VC18226197

Molecular Formula: C10H7F3O3

Molecular Weight: 232.16 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one -

Specification

Molecular Formula C10H7F3O3
Molecular Weight 232.16 g/mol
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C10H7F3O3/c11-10(12,13)9(14)8-5-15-6-3-1-2-4-7(6)16-8/h1-4,8H,5H2
Standard InChI Key AJKODIKPAHIOAP-UHFFFAOYSA-N
Canonical SMILES C1C(OC2=CC=CC=C2O1)C(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₀H₇F₃O₃, with a molecular weight of 232.16 g/mol . Its IUPAC name, 1-(2,3-dihydrobenzo[b][1, dioxin-2-yl)-2,2,2-trifluoroethan-1-one, reflects the following structural components:

  • A 2,3-dihydrobenzo[b][1, dioxin moiety, featuring a fused benzene ring and a 1,4-dioxane ring.

  • A trifluoroacetyl group (-COCF₃) attached to the dioxin ring at position 2.

The InChIKey AJKODIKPAHIOAP-UHFFFAOYNA-N provides a unique identifier for its stereochemical configuration .

Spectral and Computational Data

  • Nuclear Magnetic Resonance (NMR): While experimental NMR data for this specific compound are unavailable, analogous benzodioxin derivatives exhibit characteristic signals for aromatic protons (δ 6.8–7.2 ppm) and dioxane methylene groups (δ 4.2–4.5 ppm) .

  • Mass Spectrometry: The molecular ion peak ([M]⁺) is expected at m/z 232, with fragmentation patterns dominated by loss of COCF₃ (93 amu) .

  • Computational Predictions: LogP values range from 0.78–1.52, indicating moderate lipophilicity, while topological polar surface area (TPSA) calculations suggest 33.12 Ų, consistent with limited membrane permeability .

Synthesis and Preparation

General Synthetic Strategies

The synthesis of 1-(2,3-dihydrobenzo[b] dioxin-2-yl)-2,2,2-trifluoroethan-1-one likely involves multi-step organic transformations, as inferred from related compounds :

  • Formation of the Benzodioxin Core:

    • Cyclocondensation of catechol derivatives with epichlorohydrin or glyoxal under acidic conditions yields the 2,3-dihydrobenzo[b] dioxin scaffold .

    • Example: Reaction of 1,2-dihydroxybenzene with 1,2-dibromoethane in the presence of K₂CO₃ produces the dioxane ring .

  • Introduction of the Trifluoroacetyl Group:

    • Friedel-Crafts acylation using trifluoroacetic anhydride (TFAA) and a Lewis acid catalyst (e.g., AlCl₃) attaches the -COCF₃ group to the aromatic ring .

    • Alternative routes involve nucleophilic substitution of pre-functionalized benzodioxin intermediates with trifluoroacetyl chloride .

Optimized Reaction Conditions

  • Solvent Systems: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for acylation steps to avoid hydrolysis .

  • Catalysts: AlCl₃ or BF₃·OEt₂ enhance electrophilic aromatic substitution efficiency .

  • Temperature: Reactions typically proceed at 0–25°C to minimize side reactions .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: The compound is stable at room temperature but may decompose above 200°C, releasing fluorine-containing byproducts .

  • Hydrolytic Sensitivity: The trifluoroacetyl group is resistant to hydrolysis under neutral conditions but degrades in strong acidic or basic media .

Solubility and Partitioning

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., chloroform) .

  • LogP: Experimental data are lacking, but computational models (XLOGP3, SILICOS-IT) predict a partition coefficient of 0.78–1.52 .

Research Applications and Future Directions

Material Science

The compound’s fluorinated structure makes it a candidate for:

  • Liquid Crystal Displays (LCDs): As a polarity-modulating component .

  • Polymer Additives: To enhance thermal and chemical resistance .

Medicinal Chemistry

  • Anticancer Agents: Analogous compounds inhibit flap endonuclease 1 (FEN1), a DNA repair enzyme overexpressed in tumors .

  • Antipsychotics: Benzodioxin derivatives modulate dopamine and serotonin receptors, suggesting potential in schizophrenia treatment .

Synthetic Challenges

  • Regioselectivity: Achieving precise substitution on the benzodioxin ring remains difficult due to competing reaction pathways .

  • Scalability: Low yields (30–50%) in trifluoroacetylation steps necessitate process optimization .

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